molecular formula C11H11NO2 B11778553 2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile

2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile

Cat. No.: B11778553
M. Wt: 189.21 g/mol
InChI Key: JDJGZWJFFBCDPJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile is an organic compound with the molecular formula C11H11NO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method involves the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile as the reaction medium. The reaction proceeds at room temperature, leading to the formation of the desired benzodioxine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2,2-Dimethyl-4-oxido-4H-benzo[d][1,3]dioxine-6-carbaldehyde
  • 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine

Comparison: Compared to its analogs, 2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile is unique due to its specific functional groups and structural configuration. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2,2-dimethyl-4H-1,3-benzodioxine-6-carbonitrile

InChI

InChI=1S/C11H11NO2/c1-11(2)13-7-9-5-8(6-12)3-4-10(9)14-11/h3-5H,7H2,1-2H3

InChI Key

JDJGZWJFFBCDPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C#N)C

Origin of Product

United States

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